molecular formula C9H13N5O2 B11624020 5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide

5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B11624020
M. Wt: 223.23 g/mol
InChI Key: SNKQZJUGGYGDER-WLRTZDKTSA-N
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Description

5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridine ring with hydrazone and carbohydrazide functionalities, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:

  • Formation of the Pyridine Ring: : The initial step often involves the construction of the pyridine ring, which can be achieved through various cyclization reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under acidic conditions.

  • Introduction of the Hydrazone Group: : The ethanehydrazonoyl group is introduced by reacting the pyridine derivative with an appropriate hydrazine derivative. This step usually requires a mild acidic or neutral environment to facilitate the formation of the hydrazone linkage.

  • Carbohydrazide Formation: : The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the intermediate compound with hydrazine hydrate under reflux conditions, often in the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone and carbohydrazide groups. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring or the hydrazone linkage. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the hydrazone and carbohydrazide functionalities. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives with modified hydrazone or carbohydrazide groups

    Reduction: Reduced forms with altered carbonyl or hydrazone functionalities

    Substitution: Substituted derivatives with new alkyl or acyl groups

Scientific Research Applications

Chemistry

In chemistry, 5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its hydrazone and carbohydrazide groups are known to interact with biological targets, making it a candidate for drug development. Studies have explored its antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases. Its ability to interact with enzymes and receptors makes it a promising candidate for further investigation.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials for various applications, including catalysis and sensor technology.

Mechanism of Action

The mechanism of action of 5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The hydrazone and carbohydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(1E)-ethanehydrazonoyl]-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Lacks the methyl group at the 6-position, which may influence its reactivity and biological activity.

    6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide:

    5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine: Lacks the carbohydrazide group, which may alter its reactivity and biological interactions.

Uniqueness

The uniqueness of 5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide lies in its combination of functional groups. The presence of both hydrazone and carbohydrazide functionalities, along with the methyl group, provides a distinct chemical profile that can be exploited for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

5-ethanehydrazonoyl-6-methyl-2-oxo-1H-pyridine-3-carbohydrazide

InChI

InChI=1S/C9H13N5O2/c1-4-6(5(2)13-10)3-7(8(15)12-4)9(16)14-11/h3H,10-11H2,1-2H3,(H,12,15)(H,14,16)/b13-5+

InChI Key

SNKQZJUGGYGDER-WLRTZDKTSA-N

Isomeric SMILES

CC1=C(C=C(C(=O)N1)C(=O)NN)/C(=N/N)/C

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)NN)C(=NN)C

Origin of Product

United States

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